molecular formula C17H16N2O4S B5815651 3-[(4-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid CAS No. 433693-57-3

3-[(4-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid

Cat. No.: B5815651
CAS No.: 433693-57-3
M. Wt: 344.4 g/mol
InChI Key: RVUMIPCZNMAHBI-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a methoxybenzoyl group, a carbamothioylamino group, and a methylbenzoic acid moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 3-[(4-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid typically involves multiple steps, including the introduction of the methoxybenzoyl group and the carbamothioylamino group to the methylbenzoic acid core. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3-[(4-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[(4-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid can be compared with other similar compounds, such as:

    3-[(4-Methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid: This compound has a similar structure but differs in the position of the methyl group on the benzoic acid moiety.

    3-[(4-Methoxybenzoyl)carbamothioylamino]benzoic acid: This compound lacks the methyl group on the benzoic acid moiety, which may affect its chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[(4-methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-10-3-4-12(16(21)22)9-14(10)18-17(24)19-15(20)11-5-7-13(23-2)8-6-11/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUMIPCZNMAHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355466
Record name 3-[(4-methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433693-57-3
Record name 3-[(4-methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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